N-ethyl-8-methoxyquinoline-5-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-8-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)11-7-6-10(17-2)12-9(11)5-4-8-13-12/h4-8,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMBEQDOUSILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277553 | |
| Record name | N-Ethyl-8-methoxy-5-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-45-3 | |
| Record name | N-Ethyl-8-methoxy-5-quinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129660-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-8-methoxy-5-quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-ethyl-8-methoxyquinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with an ethylamine derivative . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Chemical Reactions Analysis
Sulfonylation and Amide Formation
-
Precursor Preparation : Starting with 8-hydroxyquinoline (1 ), the hydroxyl group is protected via methylation to yield 8-methoxyquinoline (4 ) .
-
Sulfonylation : Reaction with chlorosulfonic acid converts the quinoline derivative into 8-methoxyquinoline-5-sulfonyl chloride (5 ) .
-
Amine Coupling : Substitution of the sulfonyl chloride with ethylamine in the presence of triethylamine forms the target sulfonamide .
Alternative Methods
The Betti reaction (a three-component condensation involving aldehydes, amines, and phenols) has been explored for synthesizing related 8-hydroxyquinoline derivatives. While not directly applied to this compound, it highlights the versatility of quinoline scaffolds in forming complex structures .
Sulfonamide Group Reactions
The sulfonamide moiety undergoes:
-
Hydrolysis : Acidic or basic conditions can cleave the sulfonamide bond, though stability depends on substituents .
-
Substitution : The ethyl group attached to the sulfonamide nitrogen can undergo nucleophilic displacement, enabling further functionalization .
-
Coupling Reactions : Attempts to form triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) were unsuccessful, likely due to interference from the quinoline’s chelating properties .
Substitution Reactions
The methoxy group at position 8 can participate in:
-
Demethylation : Under acidic conditions, the methoxy group may revert to a hydroxyl group, altering solubility and bioactivity .
-
Metal Chelation : The quinoline core enables coordination with metal ions (e.g., zinc, copper), enhancing its interaction with biological targets .
Role of Functional Groups
-
Sulfonamide : Acts as a weak acid, facilitating proton transfer and hydrogen bonding with enzymes or proteins .
-
Ethyl Group : Enhances solubility and modulates steric effects during binding to biomolecules .
-
Methoxy Substituent : Stabilizes the quinoline ring and influences electronic properties, affecting reactivity .
Influence of Substituents
Structural modifications significantly impact reactivity:
| Substituent | Effect on Reaction Pathways |
|---|---|
| Ethyl group | Improves solubility for nucleophilic substitutions |
| Methoxy group | Reduces acidity of the hydroxyl group (if present) |
| Quinoline core | Enables metal coordination and π-π interactions |
Comparison with Analogues
| Compound | Key Features | Reaction Behavior |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | More acidic, prone to chelation |
| Quinoline Sulfonamides | Sulfonamide at position 5 | Enhanced enzyme inhibition via H-bonding |
| Chloroquinine | Chloro substituent | Antimalarial activity via heme detoxification |
N-Ethyl-8-methoxyquinoline-5-sulfonamide’s combination of solubility-enhancing substituents and bioactive functional groups positions it as a versatile intermediate for medicinal chemistry .
Scientific Research Applications
Medicinal Chemistry
N-ethyl-8-methoxyquinoline-5-sulfonamide has been investigated for its potential as a lead compound in drug development. Its mechanism of action involves the inhibition of bacterial enzyme activity by mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. This competitive inhibition leads to a bacteriostatic effect, making it valuable in developing new antibacterial agents .
Case Studies:
- A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Research
Recent studies have highlighted the anticancer potential of quinoline derivatives. This compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications.
Case Studies:
- In vitro assays showed that compounds derived from quinoline sulfonamides exhibited cytotoxicity against melanoma and breast cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications in the sulfonamide group could enhance anticancer activity .
Industrial Applications
Beyond medicinal uses, this compound finds applications in the production of dyes and pigments due to its chemical stability and reactivity. Its role as a building block in organic synthesis allows for the creation of more complex molecules used in various industrial processes .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methoxy-N-methylquinoline-8-sulfonamide | Methyl group instead of ethyl | Antimicrobial, anticancer |
| 8-Hydroxyquinoline | Hydroxy group instead of methoxy | Antimicrobial |
| 8-Methoxyquinoline | Lacks sulfonamide but contains methoxy | Antimicrobial |
| Quinoline | Base structure without additional substituents | Varies widely |
This table illustrates how variations in substituents influence biological activity and chemical reactivity among quinoline derivatives.
Mechanism of Action
The mechanism of action of N-ethyl-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or interfere with bacterial cell wall synthesis . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific pathways involved in cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Methoxy groups at position 8 enhance electron density on the quinoline ring compared to hydroxy or fluoro substituents, influencing reactivity in cyclization and biological interactions .
- Steric Effects : Bulky substituents (e.g., benzyl, triazole) reduce synthetic yields due to steric hindrance during sulfonamide formation .
Anticancer Activity
Key Observations :
- Positional Isomerism: 8-Methoxyquinoline-5-sulfonamides (e.g., N-ethyl derivative) may exhibit lower cytotoxicity than 8-sulfonamide analogs (e.g., compound 9a) due to differences in cellular target binding .
- Substituent Impact : Fluorinated or halogenated derivatives (e.g., 8-fluoro-3-iodo analog) show enhanced activity but require optimization for selectivity .
Antibacterial Activity
Limited data are available for this compound, but related compounds like N-allyl-8-hydroxyquinoline-5-sulfonamide demonstrate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) due to metal ion chelation by the hydroxy group .
Biological Activity
N-ethyl-8-methoxyquinoline-5-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.
The primary mechanism of action for this compound involves the inhibition of bacterial enzyme activity. The sulfonamide group structurally mimics para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase. This competitive inhibition leads to the disruption of folic acid synthesis, essential for bacterial growth and replication, resulting in a bacteriostatic effect.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Table 1 summarizes its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Klebsiella pneumoniae | 8 | High |
| Pseudomonas aeruginosa | 64 | Low |
This table indicates that while the compound exhibits varying levels of effectiveness against different strains, it shows particularly strong activity against Klebsiella pneumoniae.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Case studies indicate that it exhibits cytotoxicity against several cancer cell lines. For instance, a study reported its effects on human breast adenocarcinoma (MDA-MB-231) and human lung adenocarcinoma (A549) cells, where it significantly reduced cell viability in a dose-dependent manner .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MDA-MB-231 | 15 | High |
| A549 | 20 | Moderate |
| C-32 (melanoma) | 25 | Moderate |
The data suggest that this compound is particularly effective against breast cancer cells, showing potential as an anticancer agent.
Research Findings and Case Studies
- Inhibition of Proteasome Activity : A study highlighted the compound's ability to inhibit proteasome activity, which is crucial in cancer cell survival. This mechanism can lead to increased apoptosis in cancer cells .
- Synergistic Effects with Other Drugs : Research indicates that this compound may enhance the efficacy of existing chemotherapy agents when used in combination therapies .
- Fluorescence Quenching Studies : Investigations into its interaction with serum proteins like bovine serum albumin (BSA) revealed that the compound binds effectively, indicating potential for improved bioavailability and therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethyl-8-methoxyquinoline-5-sulfonamide, and how can purity be validated?
- Methodology : Synthesis typically involves sulfonylation of 8-methoxyquinoline derivatives. For example, a two-step process may include:
Sulfonation of 8-methoxyquinoline using chlorosulfonic acid under controlled temperatures (0–5°C) to yield the sulfonic acid intermediate.
Reaction with ethylamine in anhydrous dichloromethane, catalyzed by triethylamine, to form the sulfonamide bond .
- Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm crystallinity via X-ray powder diffraction (XRPD). Thermal stability can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect solvates or hydrates .
Q. Which analytical techniques are critical for structural and thermal characterization of this compound?
- Structural Analysis :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy and ethyl groups) and sulfonamide connectivity.
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peak at m/z 320.29) .
- Thermal Properties :
- TGA/DSC : Determine decomposition temperatures and phase transitions. For example, a sharp endothermic peak in DSC near 215°C may indicate melting with decomposition .
Q. What storage conditions are optimal to preserve the compound’s stability?
- Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid prolonged exposure to humidity, as sulfonamides are prone to hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .
Advanced Research Questions
Q. How can contradictions in spectral data from alternative synthetic routes be resolved?
- Approach :
Compare by-product profiles using LC-MS to identify impurities (e.g., unreacted intermediates or oxidation by-products).
Use 2D NMR (e.g., HSQC, HMBC) to distinguish regioisomers or confirm sulfonamide orientation.
Cross-validate with computational chemistry (e.g., DFT calculations for NMR chemical shift prediction) .
Q. What experimental designs are suitable for studying sulfonamide group reactivity under varying pH conditions?
- Protocol :
Conduct pH-dependent hydrolysis studies (pH 2–12) using UV-Vis spectroscopy to monitor absorbance changes at λ = 280 nm.
Characterize degradation products via LC-MS/MS and compare with synthetic standards.
Kinetic analysis (e.g., Arrhenius plots) can elucidate activation energy for hydrolysis .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Strategy :
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., carbonic anhydrase isoforms).
Use QSAR models to correlate substituent effects (e.g., methoxy vs. ethoxy) with bioavailability.
Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility values across studies?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
